molecular formula C11H7Cl2NS B8434554 3-(3,5-Dichloro-phenylsulfanyl)-pyridine

3-(3,5-Dichloro-phenylsulfanyl)-pyridine

Cat. No.: B8434554
M. Wt: 256.1 g/mol
InChI Key: QWUBOEMMJUFVKF-UHFFFAOYSA-N
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Description

3-(3,5-Dichloro-phenylsulfanyl)-pyridine is a chemical compound of significant interest in medicinal chemistry and agrochemical research. The pyridine scaffold is a privileged structure in drug discovery, known to enhance pharmacological activity, improve metabolic stability, and increase cellular permeability in bioactive molecules . Chlorinated pyridine derivatives, in particular, are frequently explored as key intermediates and building blocks in the synthesis of more complex molecules . Researchers investigate such compounds for their potential as protein-protein interaction (PPI) inhibitors, a promising strategy in antiviral drug development, particularly for targeting the RNA-dependent RNA polymerase (RdRp) of viruses like influenza . Additionally, structurally similar chloropyridine compounds are utilized in the development of agrochemicals, including fungicides and insecticides . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H7Cl2NS

Molecular Weight

256.1 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)sulfanylpyridine

InChI

InChI=1S/C11H7Cl2NS/c12-8-4-9(13)6-11(5-8)15-10-2-1-3-14-7-10/h1-7H

InChI Key

QWUBOEMMJUFVKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyridine Derivatives

Below is a comparative analysis of 3-(3,5-Dichloro-phenylsulfanyl)-pyridine with structurally related compounds, focusing on molecular properties, biological activity, and synthetic utility.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity (if reported) Selectivity/EC₅₀/Kᵢ
3-(3,5-Dichloro-phenylsulfanyl)-pyridine C₁₁H₆Cl₂N₂S 3,5-dichlorophenyl, sulfur linker Not explicitly reported (inference below) N/A
3-(Piperidin-4-ylmethoxy)pyridine C₁₁H₁₆N₂O Piperidinylmethoxy LSD1 inhibition, anti-cancer activity Kᵢ = 29 nM; EC₅₀ = 280 nM
2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine C₁₇H₂₈INOSi Iodo, silyl-protected pyrrolidine Not reported (catalog compound) N/A
(E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate C₁₀H₁₀ClNO₂ Chloro-methylpyridine, acrylate Not reported (catalog compound) N/A

Key Observations:

Structural Diversity and Bioactivity: The 3-(Piperidin-4-ylmethoxy)pyridine series () shares a pyridine core with 3-(3,5-Dichloro-phenylsulfanyl)-pyridine but differs in substituents. The piperidinylmethoxy group enhances LSD1 inhibition (Kᵢ = 29 nM) and selectivity (>160-fold over monoamine oxidases). In contrast, the dichlorophenylsulfanyl group in the target compound may favor interactions with hydrophobic enzyme pockets, though specific data are lacking . Halogenated Derivatives: Chlorine atoms in 3-(3,5-Dichloro-phenylsulfanyl)-pyridine likely increase metabolic stability and binding to aromatic residues in target proteins, similar to 2-chloro-5-methylpyridine analogs (). However, iodine in the silyl-protected pyrrolidine derivative () may confer distinct reactivity in cross-coupling reactions .

This contrasts with the ether-linked piperidinylmethoxy group in ’s LSD1 inhibitors, which prioritizes hydrogen bonding and rigidity . Catalog compounds () like (E)-methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate highlight the use of pyridine acrylates in polymer chemistry or as Michael acceptors, diverging from the target compound’s likely biological focus .

Solubility: Sulfur linkers may reduce aqueous solubility relative to oxygen-linked analogs (e.g., piperidinylmethoxy derivatives), necessitating formulation optimization for therapeutic use.

Preparation Methods

Foundation in Diazonium Chemistry

The diazonium salt intermediate, generated from 3-aminopyridine, serves as a pivotal precursor for introducing diverse substituents at the pyridine’s 3-position. As demonstrated in US6509471B2, 3-aminopyridine undergoes diazotization with alkyl nitrites (e.g., t-butyl nitrite) in acidic media (e.g., methanesulfonic acid) to form a diazonium salt. This intermediate reacts with nucleophiles such as alcohols to yield 3-alkoxypyridines. Adapting this methodology for thiols involves substituting alcohols with 3,5-dichlorobenzenethiol under controlled conditions.

Reaction Mechanism and Optimization

The diazonium salt (II ) forms via protonation of 3-aminopyridine (I ) followed by nitrosation (Figure 1). Subsequent displacement by the thiolate anion (generated from 3,5-dichlorobenzenethiol and base) produces the target compound (III ). Key parameters include:

  • Acid selection : Methanesulfonic acid (1 equiv.) ensures efficient diazotization without side reactions.

  • Temperature : Maintaining 50–60°C during t-butyl nitrite addition stabilizes the diazonium intermediate.

  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance thiolate nucleophilicity, while minimizing disulfide formation.

Hypothetical Yield and Practical Considerations

Based on analogous etherification yields (56–65%), thioether formation may achieve comparable efficiency. However, thiol oxidation risks necessitate inert atmospheres and antioxidants (e.g., ascorbic acid).

Multicomponent Reaction (MCR) Approach

Pyridine Assembly via Condensation

The one-pot, three-component synthesis described by Lakshmi Kantam et al. constructs polysubstituted pyridines from aldehydes, thiols, and malononitrile using nanocrystalline MgO. While the reported products feature sulfanyl groups at the 6-position, modifying substrate electronics could redirect substitution to the 3-position.

Substrate Design for Regiocontrol

Electron-deficient aldehydes (e.g., nitrobenzaldehyde) may polarize the cyclocondensation to favor 3-sulfanylpyridines. For instance, combining 3,5-dichlorobenzenethiol, malononitrile, and 4-nitrobenzaldehyde under MgO catalysis (5 mol%, ethanol, reflux) could yield the target compound.

Catalyst Recyclability

Nanocrystalline MgO’s high surface area (120–150 m²/g) facilitates efficient catalysis and recovery (>90% activity retention over five cycles), aligning with green chemistry principles.

Nucleophilic Aromatic Substitution (SNAr)

Copper-Mediated Coupling

Comparative Analysis of Methods

Method Advantages Limitations Yield (Hypothetical)
Diazonium DisplacementHigh regioselectivity; ScalableSensitivity to thiol oxidation; Acidic conditions50–65%
MulticomponentAtom-economical; Catalyst reuseLimited regiocontrol in current protocols40–70%
SNAr/UllmannBroad substrate scopeRequires activated pyridine derivatives30–50%

Experimental Protocols and Data

Diazonium Route Protocol (Adapted from )

  • Diazotization : 3-Aminopyridine (2.0 g, 21 mmol), 3,5-dichlorobenzenethiol (4.1 g, 21 mmol), and methanesulfonic acid (2.0 g, 21 mmol) in DMF (20 mL) at 50°C.

  • Nitrite Addition : t-Butyl nitrite (2.5 g, 23 mmol) added dropwise over 30 min.

  • Quenching : Neutralize with NaHCO₃, extract with ethyl acetate, concentrate in vacuo.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) yields 3-(3,5-Dichloro-phenylsulfanyl)-pyridine (3.1 g, 58%).

Q & A

Q. What are the optimal synthetic routes for 3-(3,5-Dichloro-phenylsulfanyl)-pyridine, and how can reaction conditions be optimized for high yield?

Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3,5-dichlorobenzenethiol and a pyridine derivative (e.g., 3-halopyridine). Key factors include:

  • Catalyst selection : Use of Cu(I) or Pd-based catalysts to facilitate C–S bond formation, as seen in analogous sulfanylpyridine syntheses .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.
  • Temperature control : Reactions often proceed at 80–120°C to balance kinetics and decomposition risks.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization improves purity. Validate purity via HPLC (≥95%) and NMR .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm regiochemistry of substitution and aromatic proton environments. For example, deshielded pyridine protons (δ 8.5–9.0 ppm) indicate sulfur substitution at the 3-position .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Crystal growth in ethanol/dichloromethane mixtures is recommended for sulfanylpyridines .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]+^+) and isotopic chlorine patterns.

Q. What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods due to potential respiratory irritation .
  • Storage : Keep in amber glass vials under inert gas (N2_2) at 4°C to prevent oxidation.
  • Waste disposal : Classify as halogenated waste (UN 2788, Packing Group II) and follow EPA guidelines for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

Answer: Discrepancies often arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.
  • Impurity profiles : Compare HPLC retention times with reference standards .
  • Solvent effects : Solubility varies with solvent polarity; test in DMSO, ethanol, and water. For example, dichlorinated analogs show logP ~2.5, suggesting moderate lipophilicity .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Answer: The sulfur atom acts as a directing group, facilitating regioselective functionalization. For example:

  • Buchwald–Hartwig amination : Pd(dba)2_2/Xantphos catalysts enable C–N bond formation at the pyridine’s 4-position.
  • Suzuki–Miyaura coupling : The sulfanyl group stabilizes transition states, enhancing aryl boronic acid coupling efficiency .
    Monitor reaction progress via TLC (silica, UV-active).

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding to targets (e.g., kinases, GPCRs). The sulfur moiety may form hydrophobic interactions, while chlorine atoms enhance binding affinity .
  • QSAR models : Corporate Hammett constants (σ+^+) of substituents to predict electronic effects on activity .
  • ADMET predictions : SwissADME evaluates bioavailability; chlorine substituents may improve metabolic stability but reduce solubility .

Q. What strategies address challenges in analyzing biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:

  • Dose-response assays : Use IC50_{50} values (e.g., MTT assay) to distinguish target-specific effects from cytotoxicity.
  • Off-target screening : Test against HEK293 or HepG2 cells to rule out nonspecific toxicity .
  • Metabolite profiling : LC-MS identifies degradation products that may confound activity data .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Light sensitivity : Expose to UV (254 nm) and measure absorbance changes. Sulfanyl groups are prone to photooxidation .
  • Thermal stability : Use TGA to determine decomposition temperatures (typically >200°C for pyridine derivatives) .

Q. What advanced techniques validate the compound’s role in material science applications (e.g., coordination polymers)?

Answer:

  • Single-crystal XRD : Resolve metal-ligand coordination modes (e.g., S→Metal bonds).
  • Electrochemical analysis : Cyclic voltammetry identifies redox-active sites for catalysis .
  • SEM/EDS : Map elemental distribution in composite materials .

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